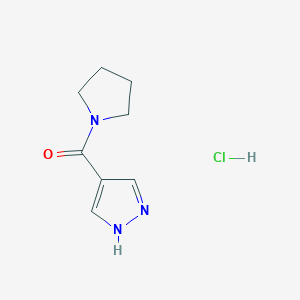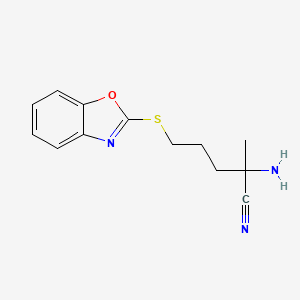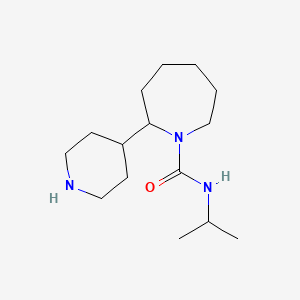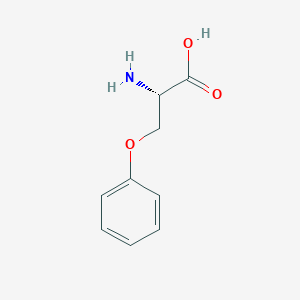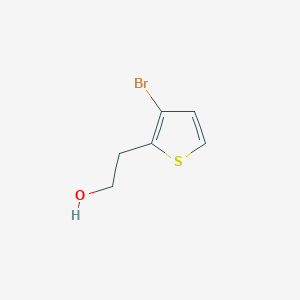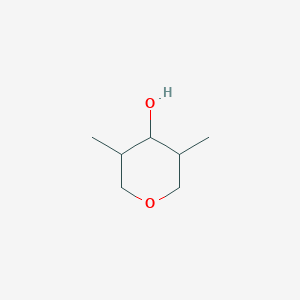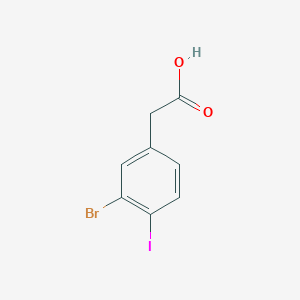
2-(3-Bromo-4-iodophenyl)acetic acid
Übersicht
Beschreibung
2-(3-Bromo-4-iodophenyl)acetic acid is a substituted acetic acid . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for 2-(3-Bromo-4-iodophenyl)acetic acid is (3-bromo-4-iodophenyl)acetic acid . The InChI code is1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) . Physical And Chemical Properties Analysis
2-(3-Bromo-4-iodophenyl)acetic acid has a molecular weight of 340.94 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Radiolabeling and Biological Molecule Labeling
The compound's derivatives, specifically iodobenzyl bromide, have been utilized in the radioiodination process to create high-specific-activity radiolabeled molecules. These radiolabeled compounds are efficient for labeling biologically significant molecules that possess nucleophilic functional groups, which can be critical in medical imaging and diagnostic applications (Wilson et al., 1986).
Water Disinfection By-products Analysis
In environmental sciences, the structurally related haloacetic acids (HAAs), including bromo- and iodo-acetic acids, have been identified as toxic water disinfection by-products. A study developed a rapid and sensitive method for the simultaneous analysis of brominated and iodinated acetic acids, alongside other halogenated compounds in water, using ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP/MS). This method aids in monitoring and managing the presence of toxic DBPs in drinking water (Shi & Adams, 2009).
Chemical Synthesis and Material Development
A study on halogenated phenylacetic acids, including compounds structurally similar to "2-(3-Bromo-4-iodophenyl)acetic acid," focused on their reactivity, acidity, and vibrational spectra. It explored their potential in synthesizing new materials and understanding their electronic properties. This research could contribute to the development of novel materials and chemicals with specific electronic and reactivity characteristics (Srivastava et al., 2015).
Advanced Catalysis and Organic Synthesis
The application of related compounds in facilitating one-pot, multi-component, solvent-free synthesis of complex organic molecules, such as imidazoles, demonstrates the versatility of "2-(3-Bromo-4-iodophenyl)acetic acid" and its derivatives in organic synthesis. Such methodologies are valued for their efficiency, environmental friendliness, and potential in creating pharmaceuticals and fine chemicals (Sonyanaik et al., 2018).
Environmental Toxicology
In toxicology, research on haloacetic acids, closely related to "2-(3-Bromo-4-iodophenyl)acetic acid," has advanced our understanding of their cytotoxic, genotoxic, mutagenic, and teratogenic effects. Studies have identified these compounds as major classes of toxic water disinfection by-products, with research aiming to elucidate their biological mechanisms and impacts on health (Pals et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSGOOAZMZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-iodophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



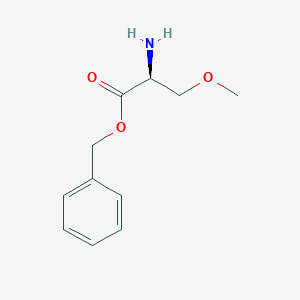
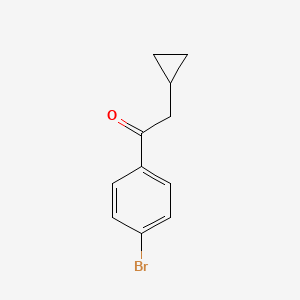
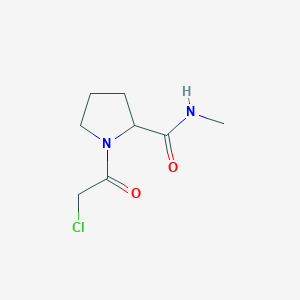

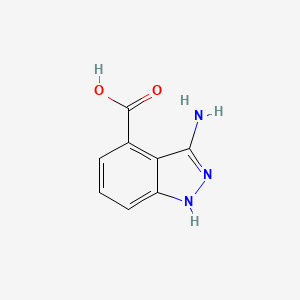

amine](/img/structure/B1524044.png)
